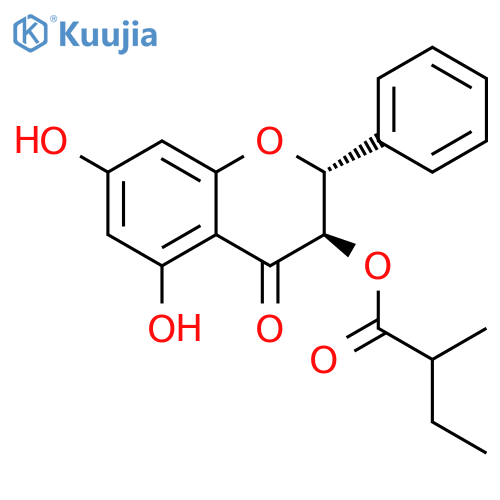

Cas no 1221923-43-8 (Pinobanksin 3-(2-methyl)butyrate)

1221923-43-8 structure

商品名:Pinobanksin 3-(2-methyl)butyrate

Pinobanksin 3-(2-methyl)butyrate 化学的及び物理的性質

名前と識別子

-

- 1221923-43-8

- Pinobanksin 3-(2-methyl)butyrate

- AKOS040762689

-

- インチ: InChI=1S/C20H20O6/c1-3-11(2)20(24)26-19-17(23)16-14(22)9-13(21)10-15(16)25-18(19)12-7-5-4-6-8-12/h4-11,18-19,21-22H,3H2,1-2H3/t11?,18-,19+/m1/s1

- InChIKey: ZDDSHWOLTYMTJG-VEQZCADJSA-N

- ほほえんだ: CCC(C)C(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 356.12598835g/mol

- どういたいしつりょう: 356.12598835g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 514

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.1Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

- 色と性状: Solid

Pinobanksin 3-(2-methyl)butyrate セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Pinobanksin 3-(2-methyl)butyrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN5486-1 mL * 10 mM (in DMSO) |

Pinobanksin 3-(2-methyl)butyrate |

1221923-43-8 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 15400 | 2023-09-15 | |

| TargetMol Chemicals | TN5486-1 ml * 10 mm |

Pinobanksin 3-(2-methyl)butyrate |

1221923-43-8 | 1 ml * 10 mm |

¥ 15400 | 2024-07-19 | ||

| TargetMol Chemicals | TN5486-5mg |

Pinobanksin 3-(2-methyl)butyrate |

1221923-43-8 | 5mg |

¥ 12980 | 2024-07-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P71950-5 mg |

Pinobanksin 3-(2-methyl)butyrate |

1221923-43-8 | 5mg |

¥5760.0 | 2021-09-08 | ||

| TargetMol Chemicals | TN5486-5 mg |

Pinobanksin 3-(2-methyl)butyrate |

1221923-43-8 | 98% | 5mg |

¥ 12,980 | 2023-07-10 |

Pinobanksin 3-(2-methyl)butyrate 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

1221923-43-8 (Pinobanksin 3-(2-methyl)butyrate) 関連製品

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬